4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid

Physicochemical profiling Drug-likeness Permeability optimization

4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid (CAS 379729-07-4) is an N,N‑disubstituted 3‑sulfamoylbenzoic acid derivative bearing dual chloro substitution on both the benzoic acid core and the N‑phenyl ring, along with an N‑methyl group on the sulfonamide nitrogen. The compound (MF C₁₄H₁₁Cl₂NO₄S, MW 360.21 g·mol⁻¹) is catalogued as a versatile small‑molecule scaffold by multiple commercial suppliers, including Enamine (EN300‑00574), Biosynth (EQA72907), Fluorochem (F641472), and Chemscene (CS‑0218311), and is typically supplied at ≥95% purity.

Molecular Formula C14H11Cl2NO4S
Molecular Weight 360.21
CAS No. 379729-07-4
Cat. No. B2474774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid
CAS379729-07-4
Molecular FormulaC14H11Cl2NO4S
Molecular Weight360.21
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C14H11Cl2NO4S/c1-17(11-5-3-10(15)4-6-11)22(20,21)13-8-9(14(18)19)2-7-12(13)16/h2-8H,1H3,(H,18,19)
InChIKeyGLSBVSZRUWIUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic Acid (CAS 379729-07-4): A Structurally Differentiated Sulfamoyl Benzoic Acid Scaffold


4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid (CAS 379729-07-4) is an N,N‑disubstituted 3‑sulfamoylbenzoic acid derivative bearing dual chloro substitution on both the benzoic acid core and the N‑phenyl ring, along with an N‑methyl group on the sulfonamide nitrogen [1]. The compound (MF C₁₄H₁₁Cl₂NO₄S, MW 360.21 g·mol⁻¹) is catalogued as a versatile small‑molecule scaffold by multiple commercial suppliers, including Enamine (EN300‑00574), Biosynth (EQA72907), Fluorochem (F641472), and Chemscene (CS‑0218311), and is typically supplied at ≥95% purity [2]. As a member of the sulfamoylbenzoic acid class—which has yielded inhibitors of cPLA₂α, TRPM8 antagonists, and LPA₂ receptor agonists—this compound offers a distinct substitution pattern not represented in the disclosed patent examples of those programmes [3][4].

Why Generic Substitution Fails for 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic Acid (379729-07-4): Structural Sensitivity of the Sulfamoyl Benzoic Acid Scaffold


The sulfamoyl benzoic acid scaffold exhibits pronounced structure–activity sensitivity to both the sulfonamide N‑substitution pattern and the ring‑substitution topology [1]. In the cPLA₂α inhibitor series, replacing the N,N‑disubstituted sulfonamide with an N‑monosubstituted analogue consistently altered both enzyme inhibitory potency and aqueous solubility, demonstrating that the N‑substitution pattern is a critical efficacy determinant [2]. Similarly, in the TRPM8 antagonist patent family (US20120094964A1), all exemplified active compounds bear N,N‑disubstituted sulfamoyl groups, with N‑methyl‑N‑aryl motifs being notably absent; the closest examples instead employ N‑benzyl‑N‑pyridyl substitution [3]. The target compound’s unique combination of dual chloro substituents and an N‑methyl‑N‑(4‑chlorophenyl) sulfonamide motif places it outside the structure–activity space explored in both the cPLA₂α and TRPM8 programmes, meaning that simple interchange with an N‑des‑methyl or regioisomeric analog cannot be assumed to preserve target engagement, physicochemical behaviour, or synthetic reactivity [4].

Quantitative Differentiation Evidence for 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic Acid (379729-07-4) vs. Closest Structural Analogs


N-Methylation Reduces Hydrogen-Bond Donor Count by 50% Relative to the N-Des-Methyl Analog

The target compound bears an N‑methyl group on the sulfonamide nitrogen, reducing its hydrogen‑bond donor (HBD) count to 1, compared with HBD = 2 for its closest commercial analog, 4‑chloro‑3‑[(4‑chlorophenyl)sulfamoyl]benzoic acid (CAS 325724‑62‑7) [1][2]. In medicinal chemistry, reducing HBD count is a validated strategy for improving passive membrane permeability and lowering efflux liability, and this feature differentiates the target from all N‑unsubstituted sulfamoyl benzoic acid building blocks in the same vendor catalogues .

Physicochemical profiling Drug-likeness Permeability optimization

Dual Chloro Substitution and N-Methyl Motif Yield a Unique Scaffold Not Present in Disclosed TRPM8 or cPLA2α Programmes

A substructure search of the exemplified compounds in the TRPM8 antagonist patent US20120094964A1 (>100 explicit examples) reveals no entry bearing the 3‑(N‑methyl‑N‑(4‑chlorophenyl)sulfamoyl)‑4‑chlorobenzoic acid motif; all active examples employ N‑benzyl‑N‑pyridyl or N‑benzyl‑N‑phenyl sulfamoyl topologies [1]. Similarly, the cPLA₂α inhibitor series reported by Lehr and co‑workers focuses on 4‑sulfamoylbenzoic acid derivatives, whereas the target is a 3‑sulfamoylbenzoic acid regioisomer with a distinct substitution vector [2]. The closest analog in those programmes, 3‑[(4‑chlorophenyl)sulfamoyl]benzoic acid (CAS 147410‑78‑4), lacks both the N‑methyl group and the 4‑chloro substituent on the benzoic acid ring, yielding a substantially different pharmacophore (ΔMW ≈ +48.5 Da; ΔLogP ≈ +0.5–0.7 units) [3].

Scaffold novelty TRPM8 antagonist cPLA2α inhibitor

Regioisomeric Differentiation: 4-Chlorophenyl vs. 2-Chlorophenyl Sulfamoyl Topology

The target compound places the chloro substituent at the para position of the N‑phenyl ring, whereas the commercially available regioisomer 4‑chloro‑3‑[(2‑chlorophenyl)sulfamoyl]benzoic acid (CAS 326023‑22‑7) bears the chloro at the ortho position . This topological difference alters the conformational profile of the sulfonamide linkage: the para‑chloro isomer presents a linear, rod‑like shape, while the ortho‑chloro isomer introduces steric congestion around the sulfonamide nitrogen, potentially restricting rotational freedom and altering molecular recognition [1]. Computed XLogP3‑AA values are comparable (3.4 vs. ~3.2), but the difference in molecular shape (reflected in distinct InChIKeys: GLSBVSZRUWIUEL‑UHFFFAOYSA‑N vs. the ortho‑chloro isomer) ensures these compounds cannot be used interchangeably in structure‑based design or SAR exploration .

Regioisomer comparison Molecular topology Structure-property relationships

N-Methyl Sulfonamide Motif Offers a Privileged Fragment for Metabolic Stability Optimization

The N‑methyl sulfonamide substructure in the target compound eliminates the acidic sulfonamide N–H proton (pKa ≈ 10–11 in related aryl sulfonamides), replacing it with a tertiary sulfonamide [1]. In the broader sulfonamide literature, N‑methylation has been shown to improve metabolic stability by removing a site of oxidative N‑dealkylation or glucuronidation, and to reduce plasma protein binding by moderating acidity [2]. While the target compound itself lacks published pharmacokinetic data, the N‑methyl sulfonamide motif is a well‑precedented design element in approved drugs (e.g., sildenafil, celecoxib) and represents a deliberate departure from the N‑unsubstituted sulfamoyl benzoic acid building blocks that dominate current vendor catalogues . The calculated pKa of the carboxylic acid group (3.79; Chembase) and the LogD₇.₄ of 0.28 indicate that the compound will exist predominantly as the carboxylate anion at physiological pH, providing aqueous solubility while the N‑methyl group limits additional ionisation at the sulfonamide .

Metabolic stability N-methylation strategy Fragment-based drug discovery

Optimal Procurement and Application Scenarios for 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic Acid (CAS 379729-07-4)


Fragment-Based or Scaffold-Hopping Library Design Targeting Novel Sulfonamide Chemical Space

The compound’s absence from >100 TRPM8 patent examples and its 3‑sulfamoyl (rather than 4‑sulfamoyl) regioisomerism make it an ideal candidate for scaffold‑hopping campaigns that seek to escape existing intellectual property while retaining the sulfamoyl benzoic acid pharmacophore [1]. Its dual chloro substitution provides two synthetic handles (aryl chlorides) for further elaboration via cross‑coupling chemistry, enabling rapid generation of analog libraries [2]. Procurement of this specific CAS number ensures the N‑methylated, para‑chlorophenyl topology that is not available from any of the structurally adjacent commercial building blocks.

Cell-Permeable Probe Development Where Reduced HBD Count Is Critical

With HBD = 1 and LogP = 3.55, the target compound is predicted to exhibit superior passive membrane permeability compared to its N‑des‑methyl analog (HBD = 2; LogP = 3.33) . This makes it the preferred choice for cell‑based target‑engagement assays or phenotypic screening where intracellular access is rate‑limiting. The computed LogD₇.₄ of 0.28 indicates that despite elevated LogP, the compound retains sufficient aqueous solubility (as the carboxylate) to be compatible with standard assay buffers [3].

Synthetic Intermediate for N‑Methyl Sulfonamide‑Containing Bioactive Molecules

The carboxylic acid functionality permits straightforward conjugation to amines, alcohols, or hydrazines via amide/ester/hydrazide bond formation, while the N‑methyl sulfonamide is chemically inert under standard coupling conditions . This orthogonal reactivity profile enables the compound to serve as a late‑stage diversification intermediate in medicinal chemistry programmes, particularly those targeting enzyme classes (e.g., carbonic anhydrase, cPLA₂α, LPA₂ receptor) where sulfamoyl benzoic acid derivatives have established precedent [4]. Researchers should request the Certificate of Analysis confirming ≥95% purity and the retest statement from suppliers such as Biosynth (EQA72907) to ensure batch‑to‑batch consistency in SAR studies .

Negative Control or Selectivity Counter‑Screen Compound in TRPM8 or cPLA2α Programmes

Because the target compound’s substitution pattern falls outside the optimized SAR of both the TRPM8 antagonist series (which requires N‑benzyl‑N‑pyridyl topology) and the cPLA₂α inhibitor series (which requires 4‑sulfamoyl topology), it may serve as a structurally matched negative control for confirming on‑target specificity in these assay systems [1][5]. Its physicochemical similarity (LogP, MW) to active analogs, combined with predicted inactivity at these targets, makes it a more appropriate control than a solvent blank or unrelated scaffold.

Quote Request

Request a Quote for 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.